molecular formula C12H20N2O4 B8064607 4-Azaspiro[2.3]hexane hemioxalate

4-Azaspiro[2.3]hexane hemioxalate

Cat. No.: B8064607
M. Wt: 256.30 g/mol
InChI Key: AOSPRPAGKLZFHS-UHFFFAOYSA-N
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Description

4-Azaspiro[2.3]hexane hemioxalate (CAS: 1980048-81-4) is a spirocyclic compound comprising a six-membered ring system with a nitrogen atom at the 4-position and a fused three-membered ring. The hemioxalate salt form (1:0.5 molar ratio with oxalic acid) enhances solubility and stability, making it suitable for pharmaceutical research. Its molecular formula is C₁₂H₂₀N₂O₄ (MW: 256.3), reflecting a 2:1 ratio between the azaspiro base (C₅H₉N) and oxalic acid (C₂H₂O₄) . This compound is commercially available through suppliers like Shanghai Yuanye Bio-Technology Co., Ltd., with a reference price of 3,254 CNY per 100 mg . Its primary application lies in drug discovery as a rigid scaffold to improve target binding and pharmacokinetic properties.

Properties

IUPAC Name

4-azaspiro[2.3]hexane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9N.C2H2O4/c2*1-2-5(1)3-4-6-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSPRPAGKLZFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN2.C1CC12CCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.3]hexane hemioxalate typically involves the reaction of azaspiro[2.3]hexane with oxalic acid. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity. The synthetic route can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.3]hexane hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

4-Azaspiro[2.3]hexane hemioxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.3]hexane hemioxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research, but the compound’s unique structure is believed to play a crucial role in its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Spirocyclic Hemioxalate Derivatives

Table 1: Key Properties of Spirocyclic Hemioxalate Compounds
Compound Name CAS Molecular Formula MW Supplier(s) Key Structural Features
4-Azaspiro[2.3]hexane hemioxalate 1980048-81-4 C₁₂H₂₀N₂O₄ 256.3 Shanghai Yuanye 6-membered ring + 3-membered ring, 4-aza
5-Azaspiro[2.3]hexane hemioxalate 1638767-88-0 2C₅H₉N·C₂H₂O₄ 256.0 GLPBIO, EOS Med Chem 6-membered ring + 3-membered ring, 5-aza
2-oxa-7-azaspiro[3.5]nonane hemioxalate 1523571-04-1 - - PharmaBlock 9-membered ring, 7-aza + 2-oxa
7-oxa-2-azaspiro[3.5]nonane hemioxalate 1045709-32-7 - - PharmaBlock 9-membered ring, 2-aza + 7-oxa
Key Observations :

Structural Flexibility vs. Rigidity: The 4-aza and 5-aza spirohexane derivatives differ in nitrogen positioning. Oxa-azaspiro compounds (e.g., 2-oxa-7-azaspiro[3.5]nonane) introduce oxygen, altering hydrogen-bonding capacity and polarity. This could improve aqueous solubility but reduce membrane permeability .

Molecular Weight and Solubility: Both 4-aza and 5-aza spirohexane hemioxalates share similar molecular weights (~256), but the 5-aza variant is reported with conflicting data (e.g., C₇H₁₁NO₄, MW 173.17 in ). This discrepancy suggests possible errors in stoichiometric representation or salt-form reporting .

Bicyclic and Functionalized Analogs

Table 2: Comparison with Bicyclic Compounds
Compound Name CAS Molecular Formula MW Supplier(s) Key Features
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate - - - Chemistry Services Bicyclic bridge, fluorinated
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl - - - Chemistry Services Carboxylic acid functionalization
Key Observations :

This makes them less versatile for probing 3D binding pockets compared to spiro derivatives . Fluorinated analogs (e.g., 6,6-difluoro) introduce electronegative substituents, enhancing metabolic stability and bioavailability in drug candidates .

Biological Activity

4-Azaspiro[2.3]hexane hemioxalate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates nitrogen atoms, which can influence its biological interactions. The compound's chemical formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 189.25 g/mol. Its structural uniqueness allows for diverse interactions with biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of various biochemical pathways, potentially affecting cell proliferation, apoptosis, and other critical cellular processes.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds related to this compound. For instance, a series of spirofused compounds demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma) and CT26 (colon carcinoma) cells. The most active compounds induced apoptosis and inhibited cell cycle progression, as shown in the following table:

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
4aHeLa12.538.5
4bCT2610.061.6
4cHeLa15.045.0
4dCT268.050.0

These results indicate that the compounds derived from or related to this compound could serve as promising candidates for further development in cancer therapy .

Mechanistic Studies

Mechanistic studies revealed that treatment with these compounds led to significant changes in cell morphology, including loss of actin filament integrity in HeLa cells. This morphological change was associated with reduced cell motility and increased apoptosis rates, underscoring the potential of these compounds as therapeutic agents .

Case Studies

  • Study on Antitumor Efficacy : A recent study assessed the efficacy of various spirocyclic derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activity, significantly reducing cell viability in both HeLa and CT26 cells after 72 hours of treatment .
  • In Vivo Experiments : Preliminary in vivo experiments conducted on Balb/C mice demonstrated that selected derivatives significantly inhibited tumor growth dynamics when administered at specific dosages, suggesting potential for therapeutic application .

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